molecular formula C24H28N2O3S B11370088 N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide

Cat. No.: B11370088
M. Wt: 424.6 g/mol
InChI Key: OMGGWIPISCCQEJ-UHFFFAOYSA-N
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Description

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a dibenzo-thiazine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the dibenzo-thiazine moiety, and finally the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler hydrocarbons or amines.

Scientific Research Applications

N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1-Cyclohexen-1-YL)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H28N2O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C24H28N2O3S/c1-2-18-12-13-22-21(16-18)20-10-6-7-11-23(20)30(28,29)26(22)17-24(27)25-15-14-19-8-4-3-5-9-19/h6-8,10-13,16H,2-5,9,14-15,17H2,1H3,(H,25,27)

InChI Key

OMGGWIPISCCQEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

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